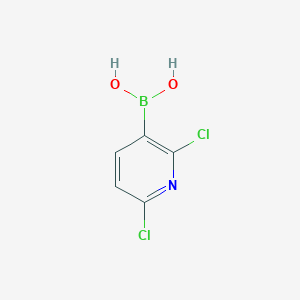

2,6-Dichloropyridine-3-boronic acid

Description

Significance of Boronic Acids in C-C Bond Formation Methodologies

Boronic acids, with the general formula R-B(OH)₂, are a cornerstone of modern synthetic organic chemistry, primarily due to their pivotal role in the formation of carbon-carbon bonds. nih.gov Their stability, low toxicity, and compatibility with a wide array of functional groups make them indispensable reagents. nih.govmt.com The most prominent application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryls, polyolefins, and styrenes. libretexts.orgnumberanalytics.com

First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate. musechem.com The process offers high efficiency and mild reaction conditions, making it a favored method in both academic research and industrial-scale synthesis, including the production of pharmaceuticals and advanced polymers. mt.comnumberanalytics.comnumberanalytics.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate. libretexts.orgnumberanalytics.com

Transmetalation: In the presence of a base, the organic group from the boronic acid (R²) is transferred to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. nih.govlibretexts.org This is a crucial step in the cross-coupling process. nih.gov

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgnumberanalytics.com

The versatility and reliability of the Suzuki-Miyaura reaction have cemented the importance of boronic acids as essential building blocks for constructing complex molecular architectures from simpler precursors. mt.comnih.gov

Unique Reactivity Profile of Halogenated Pyridine (B92270) Boronic Acids

Pyridine boronic acids are crucial reagents for introducing pyridine moieties into target molecules, a common objective in drug discovery. chemicalbook.comdigitellinc.com However, their reactivity in cross-coupling reactions is complicated by the inherent properties of the pyridine ring. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the metal catalyst (e.g., palladium), which can inhibit or completely halt the catalytic cycle. nih.govresearchgate.net

Halogenation of the pyridine ring, as seen in 2,6-Dichloropyridine-3-boronic acid, offers a strategic solution to this problem. The presence of electron-withdrawing halogen atoms, particularly at the positions flanking the nitrogen (ortho-positions), reduces the Lewis basicity of the pyridine nitrogen. researchgate.net This diminished basicity lessens the inhibitory coordination with the catalyst, thereby facilitating more efficient cross-coupling. researchgate.net Research has shown that while pyridine itself can inhibit an asymmetric coupling reaction, 2-chloropyridine (B119429) does not, suggesting the chloro-substituent's role is to make the pyridine partner less Lewis basic. researchgate.net

Furthermore, the positions of the halogens and the boronic acid group on the pyridine ring in this compound allow for selective, sequential reactions. The chlorine atoms themselves can serve as handles for subsequent cross-coupling reactions, providing a pathway to complex, multi-substituted pyridine derivatives. nih.gov Studies on polychlorinated pyridines have demonstrated that exhaustive Suzuki-Miyaura reactions can be achieved, replacing all chlorine atoms with other functional groups. nih.gov The differential reactivity between the boronic acid and the chloro-substituents enables chemists to design multi-step synthetic sequences with high degrees of control. For instance, 2,6-dichloro-3-pyridylboronic acid has been shown to react with bromoquinolines in the presence of specific palladium catalysts and ligands to achieve higher yields. acs.org

Historical Context of Pyridine Boronic Acid Synthesis and Application

The history of boronic acids dates back to 1860, when Edward Frankland first reported the synthesis of ethylboronic acid. wikipedia.org However, their widespread use in organic synthesis is a more recent development, largely spurred by the invention of the Suzuki-Miyaura cross-coupling reaction in the late 1970s. libretexts.orgmusechem.com

The synthesis of pyridine boronic acids has been a subject of significant research. arkat-usa.org One of the most fundamental and enduring methods involves the metal-halogen exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate (B1201080). arkat-usa.orgorgsyn.org This approach remains a reliable and cost-effective method for large-scale preparations. arkat-usa.org Alternative synthetic routes have also been developed, including palladium-catalyzed cross-coupling of halopyridines with diboron (B99234) reagents (Miyaura borylation), and C-H bond activation/borylation. wikipedia.orgarkat-usa.org

Historically, the synthesis and isolation of certain pyridine boronic acid isomers have been challenging. For example, 2-pyridinylboronic acids are often unstable and prone to protodeboronation (loss of the boronic acid group). arkat-usa.orgambeed.com This instability led to the development of more stable derivatives, such as pyridine boronic esters (e.g., pinacol (B44631) esters), which are now commonly used. digitellinc.comarkat-usa.org In contrast, 3-pyridinyl and 4-pyridinylboronic acids generally exhibit greater stability. arkat-usa.org The development of robust synthetic methods and more stable boronic acid derivatives has been critical to their broad application in constructing complex molecules for pharmaceuticals and materials. digitellinc.com

Structure

2D Structure

Propriétés

IUPAC Name |

(2,6-dichloropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BCl2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBLBQZAVMHEER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376386 | |

| Record name | 2,6-Dichloropyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148493-34-9 | |

| Record name | (2,6-Bis(chloranyl)pyridin-3-yl)boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148493349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloropyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloropyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,6-BIS(CHLORANYL)PYRIDIN-3-YL)BORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4ML0XYT1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 2,6 Dichloropyridine 3 Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org The reaction of 2,6-Dichloropyridine-3-boronic acid is particularly noteworthy due to the presence of two reactive chloro-substituents, which introduces aspects of regioselectivity and chemoselectivity.

Catalytic Cycles and Rate-Determining Steps

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The efficiency and outcome of the reaction involving this compound are intricately linked to the specifics of each of these steps.

The initial and often rate-determining step is the oxidative addition of the aryl chloride to a palladium(0) complex. libretexts.orgyoutube.com The nature of the phosphine (B1218219) ligands (L) on the palladium catalyst plays a crucial role in this process. Sterically hindered alkyl phosphine ligands, for instance, can promote the formation of mono-coordinated palladium-phosphine complexes, which have been shown to undergo faster oxidative addition. nih.gov

The choice of ligand can also influence which of the two C-Cl bonds of the dichloropyridine substrate undergoes oxidative addition. For example, in related dichlorinated systems, the use of bulky monophosphine ligands versus diphosphine ligands has been shown to invert the site of reaction. nih.gov

Table 1: Effect of Palladium Ligands on Oxidative Addition

| Ligand (L) | Ligand Type | Effect on Oxidative Addition |

| PdL₁ (e.g., PPh₃) | Triphenylphosphine | Forms stable complexes, but can lead to slower oxidative addition compared to more electron-rich or bulkier phosphines. |

| PdL₂ (e.g., Ad₂PⁿBu) | Bulky Alkylphosphine | Favors formation of monoligated Pd(0) species, accelerating oxidative addition and subsequent steps. nih.gov |

This table provides a generalized comparison based on established principles of palladium catalysis.

Following oxidative addition, the transmetalation step involves the transfer of the organic group from the boron atom to the palladium(II) center. rsc.orgresearcher.life This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. youtube.comnih.gov

Two primary pathways for transmetalation are often considered:

Path A: The reaction of a palladium halide complex with a boronate species formed by the action of a base on the boronic acid. nih.gov

Path B: The reaction of a palladium hydroxo complex with the neutral boronic acid. nih.gov

Studies have provided evidence for both pathways, and the dominant mechanism can depend on the specific reaction conditions, such as the nature of the base and solvent. nih.gov The formation of a tetracoordinate boronate intermediate is a key feature of the more commonly invoked pathway, where the base activates the boronic acid, making it more reactive towards the palladium complex. illinois.edu

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond. libretexts.orgyoutube.com This step is generally facile and irreversible. The nature of the ligands on the palladium center can also influence the rate of reductive elimination, with bulkier ligands often promoting this step. nih.gov

Regioselectivity and Chemoselectivity in Dichloropyridine Substrates

The presence of two chlorine atoms on the pyridine (B92270) ring of this compound introduces challenges and opportunities for selective functionalization.

The electronic and steric environment of the two chlorine atoms in 2,6-dichloropyridine (B45657) derivatives significantly impacts the kinetics and regioselectivity of the Suzuki-Miyaura coupling. Generally, cross-coupling reactions on 6-membered nitrogen-containing heteroarenes favor the position adjacent to the nitrogen atom (the C2 or C6 position). nih.gov This preference is attributed to the electron-withdrawing nature of the nitrogen, which makes the adjacent carbon atoms more electrophilic and thus more susceptible to oxidative addition.

However, the presence of substituents on the pyridine ring can modulate this inherent reactivity. For instance, a trifluoromethyl group at the C3 position of 2,6-dichloropyridine directs the reaction to the C2 position. rsc.org In the context of this compound, the boronic acid group itself, being an electron-withdrawing group, can further influence the electronic properties of the ring and the relative reactivity of the two C-Cl bonds.

Furthermore, the choice of catalyst and reaction conditions can be tuned to achieve selective mono-alkylation or exhaustive di-alkylation. nih.govacs.org For example, using a limiting amount of the boronic ester can favor the formation of the mono-coupled product. nih.gov

Table 2: Factors Influencing Regioselectivity in the Suzuki-Miyaura Coupling of Dichloropyridines

| Factor | Influence on Site-Selectivity | Example |

| Electronic Effects | The electron-withdrawing nitrogen atom generally activates the adjacent C2 and C6 positions for oxidative addition. nih.govresearchgate.net | In 2,6-dichloropyridine, both C2 and C6 are electronically favored for reaction. |

| Steric Hindrance | Bulky substituents near a reaction site can hinder the approach of the palladium catalyst, favoring reaction at a less sterically encumbered position. rsc.org | A bulky group at C3 could potentially favor reaction at the more accessible C6 position over the C2 position. |

| Ligand Choice | The steric and electronic properties of the palladium ligand can override the inherent substrate-controlled selectivity. nih.govresearchgate.net | Bulky ligands like IPr have been shown to favor coupling at the C4 position in 2,4-dichloropyridines, demonstrating ligand-controlled regioselectivity. nih.gov |

| Substituent Effects | The electronic nature of other substituents on the pyridine ring can alter the relative electrophilicity of the carbon-halogen bonds. rsc.orgrsc.org | An electron-donating group at C4 could deactivate the C2 and C6 positions, while an electron-withdrawing group could enhance their reactivity. |

Directed Ortho-Activation and Steric Effects

The reactivity of this compound in cross-coupling reactions is significantly influenced by the electronic and steric effects imposed by its substituents. The two chlorine atoms at the ortho- and para-positions relative to the boronic acid group play a crucial role in activating the pyridine ring and directing the regioselectivity of subsequent transformations. The chlorine atom at the 2-position, being ortho to the boronic acid, exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the boronic acid and its transmetalation potential.

However, the steric hindrance from the two bulky chlorine atoms flanking the nitrogen atom and adjacent to the reaction centers can pose challenges. This steric congestion can impede the approach of the palladium catalyst to the C-Cl bonds, potentially slowing down the rate of oxidative addition, a key step in the catalytic cycle of cross-coupling reactions. Furthermore, the presence of the Lewis-basic nitrogen atom in the pyridine ring can lead to catalyst inhibition or deactivation by coordinating to the palladium center. nih.gov The interplay between these activating electronic effects and hindering steric factors is a critical consideration in designing synthetic strategies utilizing this compound. The inherent asymmetry of the molecule, with two chemically distinct chlorine atoms, opens avenues for selective functionalization.

Catalyst Systems and Ligand Effects in Cross-Coupling

The success of Suzuki-Miyaura cross-coupling reactions involving this compound is highly dependent on the choice of the catalyst system, which includes the palladium precursor and the associated ligands, as well as the base and solvent.

Palladium-Phosphine Complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

Palladium catalysts are the most extensively used for Suzuki-Miyaura couplings. libretexts.org The selection of the appropriate palladium precursor and phosphine ligand is critical for achieving high efficiency, particularly with challenging substrates like dihalopyridines.

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This air-sensitive but highly active catalyst is often effective in promoting the cross-coupling of aryl halides. nih.govnih.gov It is a pre-formed Pd(0) complex, ready to enter the catalytic cycle directly through oxidative addition. In the context of dihalopyridines, Pd(PPh₃)₄ has been successfully used for sequential cross-coupling reactions. nih.gov For instance, in the reaction of 2-bromophenylboronic acid, Pd(PPh₃)₄ with Et₃N as the base in DMF was effective. nih.gov

PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This is an air-stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bidentate phosphine that forms a stable chelate with the palladium center. This stability often translates to higher catalyst turnover numbers and improved reaction yields, especially in couplings involving electron-deficient or sterically hindered substrates. nih.gov The use of sterically bulky and electron-rich phosphine ligands is known to promote the cross-coupling of a broad range of heteroarylboronic acids. nih.gov

The choice between these and other palladium-phosphine complexes depends on the specific substrates and the desired outcome, whether it be a mono- or di-substitution of the dichloropyridine core.

Impact of Base and Solvent on Reaction Efficiency

The base and solvent are not mere spectators in the Suzuki-Miyaura reaction; they play active roles in the catalytic cycle and significantly influence the reaction's efficiency and outcome.

Base : The base is crucial for the activation of the organoboron species, facilitating the transmetalation step. libretexts.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can affect the reaction rate and selectivity. For instance, stronger bases can accelerate the reaction but may also promote side reactions like protodeboronation, especially with sensitive heteroarylboronic acids. nih.gov In studies on the coupling of dichloroheteroaromatics, Cs₂CO₃ was found to be highly effective, leading to shorter reaction times and high yields. researchgate.net

Solvent : The solvent influences the solubility of the reactants and the catalyst, and it can also affect the stability of the catalytic species. A range of solvents can be used, from polar aprotic solvents like DMF and 1,4-dioxane (B91453) to aromatic hydrocarbons like toluene (B28343). researchgate.netresearchgate.net Aqueous solvent mixtures are also common, as water can aid in the dissolution of the base and facilitate the reaction. researchgate.netresearchgate.net The selection of the solvent often depends on the specific base and substrates being used. For example, anhydrous conditions in toluene have been found to be superior for coupling with electron-rich boronic acids, while aqueous DME is preferred for electron-poor arylboronic acids. researchgate.net

The following table summarizes the effect of different bases and solvents on a model Suzuki-Miyaura cross-coupling reaction.

Table 1: Effect of Base and Solvent on a Model Suzuki-Miyaura Reaction

| Entry | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | K₃PO₄ | 1,4-Dioxane | 12 | 70 | researchgate.net |

| 2 | K₂CO₃ | 1,4-Dioxane | 7 | 77 | researchgate.net |

| 3 | Cs₂CO₃ | 1,4-Dioxane | 3 | 82 | researchgate.net |

| 4 | Cs₂CO₃ | Toluene | 20 | 80 | researchgate.net |

| 5 | Cs₂CO₃ | DME | 4 | 80 | researchgate.net |

| 6 | Cs₂CO₃ | THF | 9 | 74 | researchgate.net |

Reaction conditions: 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine (1 equiv.), 4-methoxyphenylboronic acid (2.2 equiv.), base (3.4 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%) at reflux.

Substrate Scope and Functional Group Compatibility

The utility of this compound as a building block in organic synthesis is determined by its compatibility with a range of coupling partners (substrate scope) and its tolerance for various functional groups. The Suzuki-Miyaura reaction is known for its broad functional group tolerance, which is a significant advantage. researchgate.net

The boronic acid moiety can be coupled with a variety of aryl and heteroaryl halides or triflates. The reaction generally tolerates functional groups such as ethers, esters, amides, and nitriles on the coupling partner. However, the presence of acidic protons (e.g., in phenols, carboxylic acids) may require protection or the use of excess base.

Conversely, when this compound acts as the boron-containing nucleophile, the two chlorine atoms are the reactive sites for cross-coupling with other organoboron reagents. These reactions can be performed with a wide array of aryl, heteroaryl, and alkenyl boronic acids or their esters. The electron-deficient nature of the dichloropyridine ring makes it a good electrophile for such couplings. The reaction is compatible with various functional groups on the incoming boronic acid, including electron-donating and electron-withdrawing groups, although the reaction conditions may need to be optimized accordingly. researchgate.net

Sequential and Cascade Cross-Coupling Strategies

The presence of two distinct halogen atoms on the pyridine ring of this compound allows for the development of sequential and cascade cross-coupling strategies to build molecular complexity in a controlled manner.

Desymmetrization of Dichloropyridines via Sequential Suzuki-Miyaura Reactions

A key synthetic application of 2,6-dichloropyridine derivatives is their use in sequential cross-coupling reactions to create unsymmetrically substituted pyridines. nih.gov The two chlorine atoms in 2,6-dichloropyridine have different reactivities towards oxidative addition in a palladium-catalyzed cycle. This difference can be exploited to achieve selective mono-functionalization, followed by a second, distinct coupling reaction at the remaining chlorine position.

This strategy, known as desymmetrization, is highly valuable for the efficient synthesis of complex molecules. For instance, a study on 2,6-dihalopurines demonstrated that a selective reaction could be achieved at one of the halogen positions. 9-benzyl-2,6-dichloropurine reacted with one equivalent of phenylboronic acid to selectively yield 9-benzyl-2-chloro-6-phenylpurine. researchgate.net A similar principle can be applied to this compound.

The general approach involves a first Suzuki-Miyaura coupling under carefully controlled conditions (e.g., lower temperature, specific catalyst/ligand combination) to favor reaction at the more reactive C-Cl bond. After the first coupling, the resulting mono-substituted chloropyridine can be isolated and then subjected to a second cross-coupling reaction with a different boronic acid, often under more forcing conditions, to install a second, different substituent. nih.gov This stepwise approach provides access to a wide range of asymmetrically substituted 2,6-diarylpyridines, which are important scaffolds in medicinal chemistry and materials science.

One-Pot Multicomponent Functionalization

One-pot multicomponent reactions involving this compound represent an efficient strategy for the synthesis of complex functionalized pyridine derivatives. These reactions combine multiple starting materials in a single reaction vessel, proceeding through a cascade of transformations to build molecular complexity in a single step. This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification procedures compared to traditional multi-step syntheses. researchgate.netresearchgate.netbeilstein-journals.org

Research in this area has explored the use of this compound as a key building block in such reactions. For instance, it can participate in palladium-catalyzed multicomponent reactions where the boronic acid moiety enables cross-coupling, while the chloro-substituents provide sites for further functionalization. The reactivity of the different positions on the pyridine ring can be selectively controlled by the choice of catalyst and reaction conditions.

A notable application is the synthesis of highly substituted pyridines, which are prevalent scaffolds in medicinal chemistry and materials science. researchgate.netsid.ir By carefully selecting the reaction partners, a diverse range of functional groups can be introduced onto the pyridine core in a single operation. This strategy has been successfully employed to generate libraries of novel compounds for biological screening and materials development.

The development of these one-pot methodologies often involves extensive optimization of reaction parameters, including the catalyst system, base, solvent, and temperature, to achieve high yields and selectivity.

Other Cross-Coupling Reactions Involving this compound

Beyond Suzuki-Miyaura coupling, this compound is a versatile substrate for various other palladium-catalyzed cross-coupling reactions, enabling the formation of diverse carbon-heteroatom and carbon-carbon bonds.

Buchwald-Hartwig Amination Analogs

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org In the context of this compound, this reaction allows for the selective introduction of amino groups at the chloro-substituted positions. The reaction typically employs a palladium catalyst with specialized phosphine ligands to facilitate the coupling of an amine with the aryl chloride. youtube.comresearchgate.net

The presence of the boronic acid group can influence the reactivity of the C-Cl bonds. The reaction conditions must be carefully controlled to favor the desired C-N bond formation while minimizing competing reactions such as protodeboronation. The choice of base and ligand is crucial for achieving high yields and selectivity. libretexts.org This transformation provides a direct route to aminopyridine boronic acids, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Table 1: Key Features of Buchwald-Hartwig Amination

| Feature | Description |

|---|---|

| Reaction Type | Palladium-catalyzed cross-coupling |

| Bond Formed | Carbon-Nitrogen (C-N) |

| Reactants | Aryl halide (or triflate), Amine |

| Catalyst System | Palladium source (e.g., Pd(OAc)₂) and a phosphine ligand |

| Base | Required to deprotonate the amine |

Sonogashira Coupling Derived Transformations

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by palladium and a copper co-catalyst, can be applied to this compound to introduce alkynyl functionalities. libretexts.orgrsc.org

The reaction conditions are generally mild, often carried out at room temperature in the presence of a base like an amine, which can also serve as the solvent. wikipedia.org The resulting alkynyl-substituted pyridine boronic acids are versatile intermediates that can undergo further transformations, such as cyclization reactions, to construct more complex heterocyclic systems. The chemoselectivity of the Sonogashira coupling on the di-chlorinated pyridine ring can be controlled to achieve mono- or di-alkynylation. rsc.org

Table 2: Overview of Sonogashira Coupling

| Feature | Description |

|---|---|

| Reaction Type | Palladium/Copper-catalyzed cross-coupling |

| Bond Formed | Carbon-Carbon (sp-sp²) |

| Reactants | Terminal alkyne, Aryl or vinyl halide |

| Catalyst System | Palladium complex and a Copper(I) salt |

| Base | Typically an amine (e.g., triethylamine) |

Protodeboronation Phenomena

Protodeboronation is a common side reaction in cross-coupling chemistry involving boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.orgorganic-chemistry.org This process can significantly reduce the yield of the desired coupled product and complicates purification.

Mechanistic Understanding of Boronic Acid Stability and Degradation Pathways

The stability of boronic acids is highly dependent on the reaction conditions and the electronic nature of the aryl group. wikipedia.org For heteroaromatic boronic acids like this compound, the presence of the basic nitrogen atom can lead to the formation of a zwitterionic species under neutral pH conditions. This zwitterion can be prone to rapid protodeboronation through unimolecular fragmentation. wikipedia.org

The mechanism of protodeboronation can be influenced by several factors:

pH: The rate of protodeboronation is often pH-dependent. For many arylboronic acids, the reaction is fastest at high pH due to the formation of the more reactive boronate anion. ed.ac.uk However, for certain basic heteroaromatic boronic acids, protodeboronation can be accelerated at neutral pH via a zwitterionic intermediate. wikipedia.org

Temperature: Higher temperatures generally increase the rate of protodeboronation.

Solvent: The choice of solvent can impact the stability of the boronic acid. Aqueous conditions can promote hydrolysis and subsequent protodeboronation. ed.ac.uk

Catalyst System: In some cases, the transition metal catalyst itself can mediate protodeboronation. researchgate.net

Strategies for Mitigating Protodeboronation

Several strategies have been developed to minimize or suppress protodeboronation in cross-coupling reactions. wikipedia.org

Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (B44631) ester, can significantly reduce the rate of protodeboronation. ed.ac.uk These esters can then be used directly in the cross-coupling reaction.

"Slow Release" Strategies: The use of boronic acid derivatives like MIDA boronates or organotrifluoroborates allows for the slow release of the boronic acid into the reaction mixture. This keeps the instantaneous concentration of the potentially unstable boronic acid low, thereby minimizing protodeboronation. wikipedia.org

Additives: The addition of certain reagents can help to suppress protodeboronation. For example, using non-coordinating bases or adding "sacrificial" boronic acids can redirect adventitious proton sources. snmjournals.org

Optimized Reaction Conditions: Careful optimization of reaction parameters such as temperature, reaction time, and the order of reagent addition can significantly improve the yield of the desired product by outcompeting the protodeboronation pathway. researchgate.netsnmjournals.org For instance, using a highly active catalyst system can accelerate the desired cross-coupling reaction, thereby minimizing the time for protodeboronation to occur. wikipedia.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Pyridine boronic acid |

| Phenylboronic acid |

| 2,6-diheptylpyridine |

| 2,6-dichloropyridine |

| 2,6-dibromopyridine |

| Heptyl pinacol boronic ester |

| 2-bromo-6-alkylpyridine |

| 2-chloro-6-alkylpyridine |

| Trimethylsilylacetylene |

| Diphenylacetylene |

| Benzophenone imine |

| N,N-diethylamino-tributyltin |

| BrettPhos |

| RuPhos |

| SPhos |

Applications in Advanced Organic Synthesis and Materials Science

Synthesis of Complex Heterocyclic Scaffolds

The pyridine (B92270) nucleus is a fundamental structural motif in numerous biologically active compounds and functional materials. nih.gov 2,6-Dichloropyridine-3-boronic acid provides a valuable platform for the construction of substituted pyridine derivatives and as a foundational element for larger polyaromatic systems.

Construction of Substituted Pyridine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. researchgate.net this compound is an excellent coupling partner in these reactions, enabling the introduction of the 2,6-dichloropyridin-3-yl moiety onto various aromatic and heteroaromatic rings. cymitquimica.comresearchgate.net This reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. researchgate.netresearchgate.net

The synthesis of substituted pyridine derivatives using this boronic acid has been demonstrated in various studies. For instance, the coupling of 2,6-dichloropyridine (B45657) with arylboronic acids can be achieved with high efficiency. researchgate.net The reaction conditions, including the choice of catalyst, ligand, solvent, and base, can be optimized to achieve high yields of the desired products. researchgate.netnih.gov For example, the use of a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand in a dioxane/water solvent system with a suitable base has been shown to be effective. nih.gov

A variety of substituted pyridines can be synthesized, including those with potential applications in medicinal chemistry and materials science. nih.gov The resulting products can serve as intermediates for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of functional groups, leading to a diverse library of substituted pyridine derivatives. researchgate.netmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions for the Synthesis of Substituted Pyridines

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Base | Product | Yield (%) | Reference |

| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 1,4-Dioxane (B91453) | Cs₂CO₃ | 2,6-Bis(p-methoxyphenyl)pyridine | 82 | researchgate.net |

| 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | Pd(OAc)₂ / Ad₂PⁿBu | Dioxane/H₂O | LiOᵗBu | 2,6-Diheptylpyridine | 94 | nih.gov |

| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ | Aqueous | - | 3,5-Dichloro-2-arylpyridines | High | researchgate.net |

| 2,4-Dichloropyrimidines | Aryl and Heteroaryl Boronic Acids | Pd(PPh₃)₄ | Various | K₂CO₃ | C4-Substituted Pyrimidines | Good to Excellent | semanticscholar.org |

This table is interactive and can be sorted by clicking on the column headers.

Building Blocks for Polyaromatic Hydrocarbons (PAHs)

Boron-doped polycyclic aromatic hydrocarbons (PAHs) are a class of materials that have garnered significant interest due to their unique electronic and photophysical properties, making them promising candidates for applications in organic electronics. nih.govrsc.org The incorporation of boron atoms into the PAH framework can significantly modulate their lowest unoccupied molecular orbital (LUMO) energies. ed.ac.uk

While direct examples of this compound in the synthesis of large, fully fused PAHs are not extensively detailed, the principles of boronic acid chemistry are central to this field. Boronic acids and their derivatives are key precursors for constructing these complex architectures. nih.govnih.gov The synthesis of boron-doped PAHs often involves the cyclization of precursors containing boryl groups. nih.gov

The this compound moiety can be envisioned as a building block for constructing nitrogen-containing, boron-doped PAHs. The pyridine ring introduces a heteroatom into the carbon-rich PAH structure, which can influence its electronic properties and intermolecular interactions. The chlorine atoms provide reactive handles for further functionalization or can be retained to modulate the final properties of the material. The general strategy involves the synthesis of precursors through cross-coupling reactions, followed by a cyclization step to form the final PAH structure. nih.gov The development of efficient synthetic routes to these complex molecules is an active area of research. nih.gov

Catalyst Development

The design and synthesis of novel ligands are at the heart of modern catalyst development. The electronic and steric properties of a ligand play a crucial role in determining the activity, selectivity, and stability of a metal catalyst.

Ligand Synthesis Incorporating Dichloropyridine-Boronic Acid Moieties

The this compound scaffold can be incorporated into the structure of ligands for transition metal catalysis. The pyridine nitrogen atom provides a coordination site for a metal center, while the boronic acid group can be used as a handle for further synthetic modifications or can itself interact with the metal or substrate. The two chlorine atoms can be used to tune the electronic properties of the ligand or as sites for further reactions.

For example, bipyridine-based ligands are widely used in coordination chemistry and catalysis. mdpi.com By utilizing this compound in coupling reactions, novel bipyridine structures with specific substitution patterns can be synthesized. mdpi.com These ligands can then be complexed with various transition metals, such as palladium, ruthenium, or silver, to generate catalysts for a range of organic transformations. researchgate.netnih.gov The resulting metal complexes can exhibit unique catalytic properties due to the specific steric and electronic environment created by the dichloropyridine-containing ligand.

Design of Transition Metal Complexes for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using a small amount of a chiral catalyst, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. rsc.org The development of effective chiral ligands is paramount to achieving high enantioselectivity in these reactions.

Transition metal complexes bearing chiral ligands derived from or incorporating the this compound framework have the potential to be utilized in asymmetric catalysis. The inherent chirality can be introduced through various strategies, such as the attachment of a chiral auxiliary to the pyridine ring or the creation of a chiral environment around the metal center through the specific geometry of the ligand.

For instance, palladium complexes with chiral ligands are extensively used in asymmetric cross-coupling reactions. rsc.org By designing and synthesizing chiral ligands that feature the 2,6-dichloropyridine moiety, new catalysts for asymmetric Suzuki-Miyaura reactions or other C-C bond-forming reactions could be developed. The specific substitution pattern of the pyridine ring can influence the stereochemical outcome of the reaction by creating a well-defined chiral pocket around the active site of the catalyst. The synthesis of such chiral-at-the-metal complexes is an area of ongoing research. researchgate.net

Functional Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the advantageous properties of both organic components (e.g., functionality, processability) and inorganic frameworks (e.g., thermal stability, mechanical strength). Mesoporous silica (B1680970), with its high surface area and ordered pore structure, is a common inorganic support for these materials. google.com

This compound can be utilized as a functional organic precursor for the synthesis of such hybrid materials. The boronic acid group can form stable linkages with the silica framework, for example, through reaction with silanol (B1196071) groups on the silica surface. The organic part, the dichloropyridine ring, can then be further functionalized.

One approach involves the co-condensation of a silylated derivative of this compound with a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), in the presence of a structure-directing agent to create a mesoporous material with the organic functionality integrated throughout the inorganic matrix. google.com Alternatively, the surface of a pre-formed mesoporous silica can be functionalized by reacting it with the boronic acid.

The resulting hybrid material would possess pyridine units within its pores. These nitrogen-containing groups can act as binding sites for metal ions, making the material potentially useful for applications in catalysis, sensing, or separation. For example, the pyridine moieties could be used to anchor metal complexes for heterogeneous catalysis or to selectively adsorb specific metal cations from a solution. The chlorine atoms on the pyridine ring could also serve as reactive sites for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the hybrid material for specific applications.

Precursor in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising for applications in gas storage, catalysis, and sensing. researchgate.netbath.ac.uk Boronic acids are frequently employed as key building blocks in the synthesis of boronate ester-linked COFs. nih.gov The self-condensation of boronic acids or their condensation with diol linkers leads to the formation of robust, porous frameworks. researchgate.net

While the use of various boronic acids as precursors for COFs is extensively documented, specific research detailing the incorporation of this compound into COF structures is not widely available in the current scientific literature. The dichloro-substituents on the pyridine ring could, in principle, offer sites for post-synthetic modification of a resulting COF, potentially leading to materials with tailored properties.

Synthesis of Optoelectronic Materials

The development of novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a significant area of research. Conducting polymers, which possess extended π-conjugated systems, are central to these technologies. researchgate.net Boronic acids can serve as crucial building blocks in the synthesis of such polymers through cross-coupling reactions. mdpi.com

The pyridine nucleus, being an electron-deficient aromatic system, can influence the electronic properties of a polymer chain. The incorporation of a 2,6-dichloropyridine unit via its boronic acid derivative could potentially lead to materials with specific electronic and photophysical characteristics. However, detailed studies on the synthesis and characterization of optoelectronic materials specifically derived from this compound are not prominently featured in the available literature.

Boronic Acid Catalysis Beyond Cross-Coupling

Beyond their well-known role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, boronic acids have emerged as versatile catalysts for a variety of organic transformations. rsc.org Their ability to act as Lewis acids and to form reversible covalent bonds with hydroxyl groups is key to their catalytic activity. rsc.org

Activation of Hydroxy Functional Groups

Boronic acids can catalyze reactions by activating hydroxyl groups in alcohols and carboxylic acids. rsc.org This activation facilitates a range of transformations, including esterifications and etherifications, often under mild conditions. The interaction between the boronic acid and the hydroxyl group enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. While this is a general property of boronic acids, specific studies detailing the catalytic efficiency of this compound for the activation of hydroxy functional groups are limited. The electronic effect of the dichloropyridine ring could potentially modulate the Lewis acidity of the boron center and influence its catalytic performance.

Promotion of Amide Formation and Cycloadditions

The direct formation of amides from carboxylic acids and amines is an atom-economical transformation of fundamental importance. Boronic acids have been shown to catalyze this reaction, likely by forming an activated intermediate with the carboxylic acid. rsc.org Similarly, boronic acids can promote certain cycloaddition reactions by activating one of the reaction partners. mdpi.com

While various arylboronic acids have been investigated as catalysts for these transformations, the catalytic application of this compound in amide synthesis and cycloadditions has not been extensively reported. The specific electronic and steric properties imparted by the dichloropyridine moiety would be expected to influence its catalytic behavior in these reactions.

Computational and Theoretical Studies on 2,6 Dichloropyridine 3 Boronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the electronic structure and properties of molecules. scholarsresearchlibrary.comniscair.res.innih.gov For 2,6-Dichloropyridine-3-boronic acid, DFT calculations can provide a detailed picture of its geometry, electronic distribution, and reactivity.

Electronic Structure Analysis of the Pyridine (B92270) Ring and Boronic Acid Group

The electronic character of this compound is dictated by the interplay of its constituent parts: the electron-deficient pyridine ring, the two electron-withdrawing chlorine atoms, and the versatile boronic acid group. DFT calculations can quantify these electronic effects.

The pyridine ring, an aromatic heterocycle, is inherently π-deficient due to the presence of the electronegative nitrogen atom. scholarsresearchlibrary.com This effect is further intensified by the two chlorine substituents at the 2 and 6 positions, which withdraw electron density through the inductive effect. The boronic acid group at the 3-position can act as a weak electron-withdrawing group or participate in π-donation, depending on its conformation and the electronic demands of the reaction.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.9 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

| Mulliken Charge on N | -0.45 e |

| Mulliken Charge on B | +0.60 e |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar compounds.

Prediction of Reactivity and Regioselectivity in Cross-Coupling Reactions

This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of C-C bonds. libretexts.orgyoutube.com DFT calculations are instrumental in predicting the reactivity and regioselectivity of this compound in such reactions.

The electron-withdrawing nature of the two chlorine atoms makes the pyridine ring highly susceptible to nucleophilic attack, but it also influences the reactivity of the C-B bond in the boronic acid group. Computational models can predict the preferred site of reaction. For instance, in cross-coupling reactions, the transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is crucial. nih.gov DFT can model the transition state of this step and determine the activation energy, providing insights into the reaction rate.

Furthermore, the presence of two chlorine atoms offers the potential for sequential cross-coupling reactions. DFT calculations can help predict the relative reactivity of the two C-Cl bonds, allowing for the selective synthesis of di- or tri-substituted pyridines. The regioselectivity would be governed by a combination of steric and electronic factors, which can be accurately modeled.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling provides a dynamic view of chemical reactions, allowing for the elucidation of complex reaction pathways, transition states, and energy barriers.

Elucidation of Transition States and Energy Barriers in Catalytic Cycles

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. libretexts.org Quantum chemical modeling can trace the entire cycle for the reaction of this compound, identifying the key intermediates and transition states.

The catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org By calculating the free energy profile of the reaction, researchers can identify the rate-determining step. For pyridine-based boronic acids, the transmetalation step is often influenced by the Lewis basicity of the pyridine nitrogen, which can coordinate to the palladium center. researchgate.net The chlorine substituents in this compound are expected to reduce this Lewis basicity, potentially facilitating the catalytic cycle. researchgate.net

Table 2: Hypothetical Calculated Energy Barriers for the Suzuki-Miyaura Coupling of this compound

| Step in Catalytic Cycle | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | 12.5 |

| Transmetalation | 18.2 |

| Reductive Elimination | 8.7 |

Note: The data in this table is hypothetical and for illustrative purposes.

Isotopic Labeling Studies (e.g., ¹³C Kinetic Isotope Effects)

Theoretical calculations can be powerfully combined with experimental techniques like isotopic labeling to provide a deeper understanding of reaction mechanisms. researchgate.netkit.edunih.gov The kinetic isotope effect (KIE) is a sensitive probe of the transition state structure.

By computationally modeling the vibrational frequencies of the reactants and the transition state for both the unlabeled and a ¹³C-labeled isotopologue of this compound, the ¹³C KIE can be predicted. For example, a significant KIE at the carbon atom attached to the boron would provide strong evidence for the C-B bond cleavage being involved in the rate-determining step of the cross-coupling reaction. Comparing the calculated KIE with experimentally measured values can validate the proposed reaction mechanism and the computed transition state structure.

Structure-Reactivity Relationships in Organoboron Compounds

The study of this compound contributes to the broader understanding of structure-reactivity relationships in organoboron compounds. nih.govwikipedia.org The electronic and steric properties of the substituents on the aromatic ring have a profound impact on the stability, reactivity, and utility of boronic acids. mdpi.com

In the case of pyridine boronic acids, the position of the boronic acid group and the nature of other substituents are critical. The electron-withdrawing chlorine atoms in this compound decrease the nucleophilicity of the pyridine nitrogen and can influence the rate of protodeboronation, a common side reaction in Suzuki-Miyaura couplings. researchgate.net Computational studies can systematically vary the substituents on the pyridine ring to establish quantitative structure-activity relationships (QSAR), guiding the design of new and more efficient organoboron reagents for specific synthetic applications. mdpi.com

Correlation of Electronic and Steric Effects with Reaction Outcomes

The reactivity of this compound is intricately governed by the interplay of electronic and steric effects originating from its substituents: two chlorine atoms, a boronic acid group, and the pyridine ring nitrogen.

Electronic Effects:

The boronic acid group [-B(OH)₂] at position 3 can act as a weak electron-withdrawing group via the inductive effect, but more importantly, it is a key functional group for participating in reactions like the Suzuki-Miyaura coupling. The electronic nature of the pyridine ring directly influences the Lewis acidity of the boronic acid moiety. For instance, studies on 4-pyridylboronic acid derivatives have shown that a more electron-withdrawing pyridine ring increases the acidity of the boronic acid, which in turn can enhance its reaction rates in certain transformations. researchgate.net

Computational methods like Density Functional Theory (DFT) are instrumental in quantifying these electronic effects. Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict a molecule's susceptibility to electrophilic and nucleophilic attack. For a related compound, 2,3-dichloropyridine (B146566), DFT calculations have shown a HOMO-LUMO gap of 5.75 eV, indicating significant kinetic stability. researchgate.net The molecular electrostatic potential (MESP) map is another valuable tool that visualizes the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are indicative of sites for nucleophilic and electrophilic attack, respectively. mdpi.comnih.gov

Steric Effects:

The chlorine atom at the 2-position (ortho to the boronic acid group) exerts a significant steric hindrance. This steric bulk can influence the orientation of the boronic acid group and can hinder the approach of reactants to the boron center or the adjacent positions on the pyridine ring.

A scale of ortho-steric parameters (So) has been proposed based on the quaternization kinetics of substituted pyridines. psu.edu These parameters quantify the steric effect of a substituent at the ortho position. While a specific So value for a boronic acid group is not provided, the principle of using such parameters helps in understanding how the chloro group at position 2 can sterically shield the boronic acid at position 3, potentially affecting its reaction kinetics.

The following table illustrates some ortho-steric parameters for relevant substituents, providing a comparative sense of steric bulk.

| Substituent | Ortho-Steric Parameter (So) |

|---|---|

| H | 0.00 |

| F | -0.26 |

| Cl | -0.67 |

| Br | -0.81 |

| I | -1.07 |

| CH₃ | -0.72 |

| CN | -0.12 |

Data adapted from a study on the N-methylation of pyridines. psu.edu

The interplay of these electronic and steric factors is crucial in determining the outcome of reactions involving this compound. For example, in Suzuki-Miyaura coupling reactions, the electron-deficient nature of the pyridine ring can facilitate the transmetalation step, while the steric hindrance from the ortho-chloro group might modulate the rate and selectivity of the reaction.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.netpsu.edu These models are built by finding a statistical relationship between calculated molecular descriptors and an experimental observable, such as a reaction rate constant or equilibrium constant.

For a series of substituted pyridineboronic acids, a QSRR model could be developed to predict their reactivity in a specific reaction, for instance, the Suzuki-Miyaura coupling. The model would typically take the form of a linear or non-linear equation:

Reactivity = f(Descriptor₁, Descriptor₂, ...)

The molecular descriptors used in such a model for this compound and its analogues could include:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include:

Hammett constants (σ) for the substituents.

Calculated atomic charges (e.g., from Natural Bond Orbital analysis).

HOMO and LUMO energies.

Dipole moment.

Molecular Electrostatic Potential (MESP) values at specific atoms.

Steric Descriptors: These describe the size and shape of the molecule. Examples include:

Taft steric parameters (Es).

Charton steric parameters (ν).

Ortho-steric parameters (So). psu.edu

Calculated molecular volume or surface area.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule.

While a specific QSRR model for this compound is not available, studies on other classes of compounds demonstrate the utility of this approach. For example, QSRR models have been successfully developed to predict the lipophilicity of spirohydantoin derivatives and the retention times of metabolites in chromatography. psu.eduresearchgate.net

A hypothetical QSRR study on the reactivity of substituted pyridine-3-boronic acids in a Suzuki-Miyaura coupling might yield a model that shows a positive correlation with an electronic descriptor representing the electron-withdrawing strength of the substituents on the pyridine ring and a negative correlation with a steric descriptor for the substituent at the 2-position.

The table below provides examples of electronic descriptors that could be calculated using DFT for a series of substituted pyridines to build a QSRR model. The values for the related 2,3-dichloropyridine are included for illustrative purposes.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Pyridine | -6.79 | -0.45 | 6.34 | 2.22 |

| 2-Chloropyridine (B119429) | -7.01 | -0.89 | 6.12 | 3.45 |

| 3-Chloropyridine | -7.12 | -0.95 | 6.17 | 1.89 |

| 2,3-Dichloropyridine | -7.47 | -1.72 | 5.75 | 4.36 |

Note: The values for pyridine and chloropyridines are typical literature values from DFT calculations for illustrative purposes. The values for 2,3-Dichloropyridine are from a specific DFT study. researchgate.net

Such computational and theoretical approaches are invaluable for rationalizing the observed reactivity of this compound and for predicting its behavior in new chemical transformations, thereby guiding experimental design and accelerating the discovery of new synthetic methodologies.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the identity and structural features of 2,6-Dichloropyridine-3-boronic acid. By analyzing different nuclei (¹H, ¹³C, ¹¹B), a comprehensive picture of the molecule's electronic and chemical environment can be assembled.

Proton NMR (¹H NMR) is used to determine the number and arrangement of protons in a molecule. For this compound, the pyridine (B92270) ring contains two distinct aromatic protons. The electron-withdrawing effects of the two chlorine atoms and the pyridine nitrogen atom significantly influence the chemical shifts of these protons, causing them to appear in the downfield region of the spectrum.

The expected ¹H NMR spectrum would show two signals, each corresponding to one of the protons on the pyridine ring (at the C4 and C5 positions). These protons are adjacent to each other and would therefore appear as doublets due to spin-spin coupling. The protons of the boronic acid group (-B(OH)₂) are typically broad and may exchange with solvent protons (like D₂O), sometimes causing them to disappear from the spectrum or appear as a very broad singlet.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analogous structures.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.5 - 7.8 | Doublet (d) |

| H-5 | 8.1 - 8.4 | Doublet (d) |

| B(OH)₂ | Variable, broad | Singlet (s) |

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. The spectrum for this compound is expected to display five distinct signals corresponding to the five carbon atoms of the dichloropyridine ring.

The chemical shifts are influenced by the attached atoms. The carbons bonded to the electronegative chlorine atoms (C2 and C6) and the nitrogen atom are expected to be significantly deshielded and appear at a lower field. A notable feature in the ¹³C NMR spectra of boronic acids is the signal for the carbon atom directly attached to the boron (C3). This peak is often broadened due to the quadrupolar relaxation of the boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins greater than 1/2), and in some cases, it may be difficult to observe.

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on analogous structures.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 150 - 155 | Attached to Cl and adjacent to N |

| C3 | 125 - 135 | Attached to Boron; signal may be broad |

| C4 | 128 - 132 | |

| C5 | 140 - 145 | |

| C6 | 148 - 153 | Attached to Cl and adjacent to N |

Boron-11 NMR (¹¹B NMR) is a powerful technique used specifically to probe the environment of the boron atom. It is highly effective for distinguishing between different boron species. For this compound, the boron atom is in a trigonal planar (sp² hybridized) state. This form typically gives a broad signal in a characteristic downfield region of the ¹¹B NMR spectrum. sdsu.eduacs.org

A significant application of ¹¹B NMR is the identification of esterified forms. Boronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, especially under anhydrous conditions. sdsu.edunih.gov Boroxines also contain trigonal boron atoms but resonate at a slightly different chemical shift than the monomeric acid. sdsu.edu Furthermore, if the boronic acid reacts with a diol or is coordinated by a Lewis base, it can form a tetracoordinate (sp³ hybridized) boronate species. This change in coordination geometry and hybridization results in a dramatic upfield shift to a completely different region of the spectrum, making ¹¹B NMR an excellent tool for monitoring such reactions. nsf.gov

Table 3: Typical ¹¹B NMR Chemical Shifts for Relevant Boron Species

| Boron Species | Hybridization | Typical Chemical Shift (δ, ppm) |

| Aryl Boronic Acid (R-B(OH)₂) | sp² | +27 to +33 |

| Boroxine (B1236090) ([RBO]₃) | sp² | +30 to +35 |

| Tetracoordinate Boronate Ester | sp³ | +2 to +12 |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₅H₄BCl₂NO₂), HRMS can be used to confirm its composition by matching the experimentally measured mass to the theoretically calculated exact mass. The presence of two chlorine atoms and one boron atom gives a characteristic isotopic pattern that further aids in confirming the identity of the compound.

Table 4: Calculated Exact Mass for this compound

| Molecular Ion | Elemental Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₅H₅B³⁵Cl₂NO₂]⁺ | 191.9726 |

Note: The calculated mass is for the most abundant isotopes (¹H, ¹²C, ¹¹B, ³⁵Cl, ¹⁴N, ¹⁶O). HRMS would also resolve peaks corresponding to the ³⁷Cl isotope.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like boronic acids, making it a common choice for their analysis by mass spectrometry. nih.gov In ESI-MS, the analyte is typically observed as a protonated molecule, [M+H]⁺, in positive ion mode.

The analysis of boronic acids via ESI-MS can sometimes be complicated by in-source reactions. A common phenomenon is the loss of one or more molecules of water (dehydration). The facile dehydration of boronic acids can lead to the formation of the corresponding boroxine (the cyclic trimer), which may be observed as a significant ion in the mass spectrum. rsc.org The conditions within the ESI source can be optimized to minimize such fragmentation and favor the observation of the intact molecular ion. rsc.org Therefore, careful interpretation of the resulting mass spectrum is essential for the correct characterization of the sample.

X-ray Crystallography

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique offers unparalleled detail regarding its molecular structure, conformation, and the non-covalent interactions that govern its crystal packing.

Determination of Solid-State Molecular Structure

Single-crystal X-ray diffraction analysis would provide the absolute configuration of this compound, including precise bond lengths and angles. While specific crystallographic data for this compound is not widely available in public databases, analysis of a closely related structure, (6-bromopyridin-3-yl)boronic acid, reveals key features that can be inferred for the dichloro-analogue. crystallography.net The data would confirm the planar pyridine ring and the geometry of the boronic acid group.

An illustrative crystallographic data table for a related pyridinyl boronic acid is presented below. It is important to note that these values are for (6-bromopyridin-3-yl)boronic acid and serve as a predictive model for the kind of data expected for this compound. crystallography.net

| Parameter | Value (for (6-bromopyridin-3-yl)boronic acid) |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 7.4991 |

| b (Å) | 6.9178 |

| c (Å) | 13.8251 |

| β (°) | 96.574 |

| Volume (ų) | 712.49 |

Data sourced from the Crystallography Open Database, entry 2013131. crystallography.net

Conformational Analysis and Intermolecular Interactions

The solid-state conformation of this compound would be dictated by the steric and electronic effects of the chloro and boronic acid substituents. X-ray analysis would reveal the rotational orientation of the boronic acid group relative to the pyridine ring.

In Situ Spectroscopic Methods for Reaction Monitoring

To understand the reactive properties of this compound, particularly in widely used processes like Suzuki-Miyaura cross-coupling reactions, in situ spectroscopic techniques are invaluable. researchgate.netlibretexts.org These methods allow for real-time monitoring of reaction progress, providing kinetic and mechanistic insights.

In Situ Infrared (IR) Spectroscopy

In situ Fourier Transform Infrared (FTIR) spectroscopy can track the consumption of this compound and the formation of the corresponding product by monitoring characteristic vibrational bands. For instance, the O-H stretching of the boronic acid group and the B-O stretching vibrations would be expected to change significantly as the reaction proceeds. The appearance of new bands corresponding to the newly formed carbon-carbon bond and other functional groups in the product molecule can be quantitatively followed over time. This technique is powerful for optimizing reaction conditions and identifying potential reaction intermediates. nih.govrsc.orgrsc.org

In Situ NMR Spectroscopy

In situ Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful avenue for real-time reaction analysis. By acquiring NMR spectra at various time points during a reaction, the disappearance of proton (¹H) and carbon (¹³C) signals corresponding to this compound and the concurrent emergence of signals for the product can be observed. This provides a quantitative measure of conversion and can help in the identification of byproducts and transient intermediates, thus offering a detailed picture of the reaction mechanism.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements in a sample. For this compound, this analysis is crucial for confirming its empirical formula, C₅H₄BCl₂NO₂, and thus its purity. sigmaaldrich.com The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should closely match the theoretical values calculated from its molecular formula.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 31.31 |

| Hydrogen (H) | 2.10 |

| Boron (B) | 5.64 |

| Chlorine (Cl) | 36.98 |

| Nitrogen (N) | 7.30 |

| Oxygen (O) | 16.68 |

Discrepancies between the experimental and theoretical values can indicate the presence of impurities, such as residual solvents or starting materials.

Q & A

Q. What are the optimal storage conditions for 2,6-dichloropyridine-3-boronic acid to ensure stability in experimental workflows?

The compound requires storage at 0–6°C to prevent decomposition, as indicated by its classification under cold storage guidelines in reagent catalogs . Prolonged exposure to ambient temperatures or moisture may lead to hydrolysis of the boronic acid group or anhydride formation, which is noted in its product specifications . For long-term stability, store under inert gas (e.g., argon) in airtight containers.

Q. How can researchers verify the purity and structural integrity of this compound prior to use in reactions?

Purity is typically assessed via high-performance liquid chromatography (HPLC) with UV detection, as commercial batches are labeled with >97.0% purity (by HLC or GC) . Structural characterization should include <sup>1</sup>H/<sup>13</sup>C NMR to confirm the pyridine ring protons (δ 7.5–8.5 ppm) and boronic acid moiety, and mass spectrometry (MS) to validate the molecular ion peak at m/z 191.81 . Anhydride impurities, if present, can be identified via FT-IR by detecting ester carbonyl stretches (~1740 cm⁻¹) .

Q. What synthetic routes are commonly employed to prepare this compound?

The compound is synthesized via direct boronation of 2,6-dichloropyridine using lithium-halogen exchange followed by reaction with triisopropyl borate, as described for analogous pyridinylboronic acids . Alternative methods include Miyaura borylation of 3-bromo-2,6-dichloropyridine using palladium catalysts and bis(pinacolato)diboron. Reaction yields are optimized under anhydrous conditions and low temperatures (−78°C to 0°C) to suppress side reactions .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

The electron-withdrawing chlorine substituents at the 2- and 6-positions enhance the electrophilicity of the pyridine ring, facilitating transmetallation with palladium catalysts. However, steric hindrance from the chlorine atoms may slow coupling with bulky aryl halides. Researchers should optimize catalyst systems (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) and base conditions (e.g., Na2CO3 in THF/H2O) to balance reactivity and selectivity . Kinetic studies comparing coupling rates with meta-substituted aryl halides are recommended to quantify steric effects.

Q. What strategies can mitigate challenges in using this compound for constructing heteroaromatic frameworks in medicinal chemistry?

Key challenges include competitive protodeboronation under acidic conditions and anhydride formation during storage. To address this:

Q. How can researchers resolve contradictions in reported catalytic efficiencies when using this compound in multi-component reactions?

Discrepancies in catalytic efficiency often arise from uncontrolled variables such as trace moisture, oxygen, or metal impurities. A systematic approach includes:

- Design of Experiments (DoE) to isolate factors like solvent polarity, temperature, and catalyst loading .

- Control experiments with deuterated solvents (e.g., D2O) to assess hydrolysis rates.

- X-ray crystallography or DFT calculations to study transition-state geometries and identify steric/electronic bottlenecks .

Q. What role does this compound play in developing boronic acid-based chemosensors for biological applications?

The compound’s boronic acid group enables reversible diol binding , making it a candidate for saccharide or glycoprotein detection. Researchers can functionalize the pyridine ring with fluorophores (e.g., dansyl groups) to create turn-on/off sensors. Recent advances highlight its potential in dynamic covalent chemistry for assembling supramolecular sensors, though sensitivity to pH and competing anions (e.g., phosphate) requires buffer optimization .

Methodological Notes

- Handling Anhydride Impurities : If anhydride content is high (>5%), regenerate the boronic acid via hydrolysis with aqueous HCl (0.1 M) at 0°C .

- Catalyst Screening : Use high-throughput screening kits (e.g., Pd/Cu co-catalysts) to identify optimal systems for challenging substrates .

- Data Interpretation : Cross-validate NMR and MS data with computational tools (e.g., ACD/Labs or ChemDraw) to resolve spectral ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.